
1,1-Dichloro-2-methoxy-4,8-dimethylnona-1,3,7-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-2-methoxy-4,8-dimethylnona-1,3,7-triene is an organic compound with a complex structure It is characterized by the presence of two chlorine atoms, a methoxy group, and multiple double bonds within a nine-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2-methoxy-4,8-dimethylnona-1,3,7-triene typically involves multiple steps, including halogenation, methoxylation, and the formation of double bonds. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dichloro-2-methoxy-4,8-dimethylnona-1,3,7-triene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce double bonds.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the reaction pathway and products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
1,1-Dichloro-2-methoxy-4,8-dimethylnona-1,3,7-triene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,1-Dichloro-2-methoxy-4,8-dimethylnona-1,3,7-triene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed chemical and biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4,8-Dimethyl-1,3,7-nonatriene: A structurally similar compound with different functional groups.
(E)-4,8-Dimethylnona-1,3,7-triene: An isomer with a different spatial arrangement of atoms.
2,6-Dimethyl-2,6,8-nonatriene: Another related compound with variations in the position of double bonds and substituents.
Uniqueness
1,1-Dichloro-2-methoxy-4,8-dimethylnona-1,3,7-triene is unique due to the presence of both chlorine and methoxy groups, which impart distinct chemical properties
Propiedades
Número CAS |
82772-55-2 |
|---|---|
Fórmula molecular |
C12H18Cl2O |
Peso molecular |
249.17 g/mol |
Nombre IUPAC |
1,1-dichloro-2-methoxy-4,8-dimethylnona-1,3,7-triene |
InChI |
InChI=1S/C12H18Cl2O/c1-9(2)6-5-7-10(3)8-11(15-4)12(13)14/h6,8H,5,7H2,1-4H3 |
Clave InChI |
WKTZHGYANALFQR-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CC(=C(Cl)Cl)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine](/img/structure/B14406576.png)
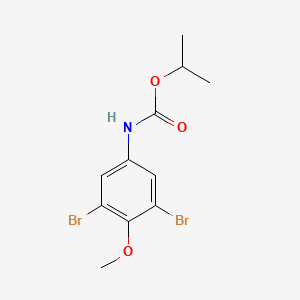
![1-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14406589.png)

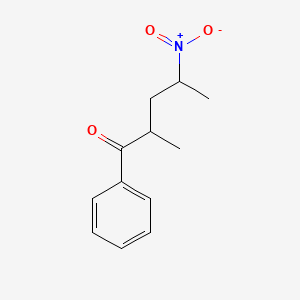
![Chloro(dimethyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14406603.png)



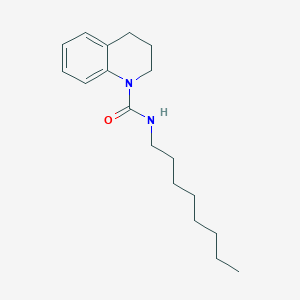
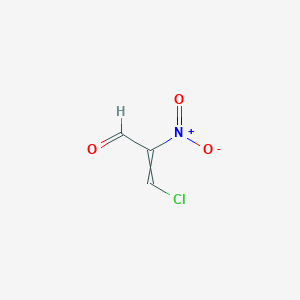
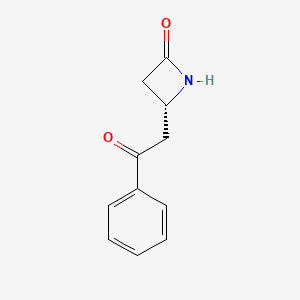
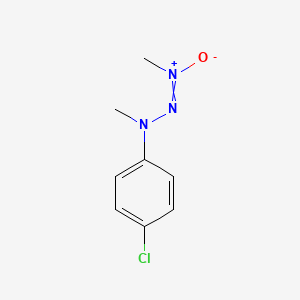
![2,2,2-Trichloro-1-{[1-(dibutylphosphoryl)cyclohexyl]sulfanyl}ethan-1-ol](/img/structure/B14406661.png)
